molecular formula C20H22N2O2 B2878227 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide CAS No. 898465-15-1

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide

Cat. No.: B2878227
CAS No.: 898465-15-1
M. Wt: 322.408
InChI Key: JVHWVUSDBOGPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide is a synthetic small molecule characterized by a 3,5-dimethylbenzamide core linked to a 1-acetyl-3,4-dihydroquinoline moiety. The acetylated quinoline group may enhance bioavailability by improving lipophilicity, while the 3,5-dimethylbenzamide moiety likely contributes to target binding via hydrophobic interactions.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-13-9-14(2)11-17(10-13)20(24)21-18-7-6-16-5-4-8-22(15(3)23)19(16)12-18/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHWVUSDBOGPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C_{16}H_{18}N_{2}O
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy. For instance, a related compound demonstrated selectivity against HDAC1, HDAC2, and HDAC3 with IC50 values indicating significant inhibitory potential .
  • Cell Cycle Arrest : Some studies suggest that derivatives can induce G2/M phase cell cycle arrest in cancer cells. This mechanism is critical for preventing the proliferation of malignant cells .
  • Antitumor Effects : In vitro studies have shown that related compounds can exhibit antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • A study evaluated the antiproliferative activity of this compound against several cancer cell lines. The compound showed significant dose-dependent inhibition of cell growth.
    • The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Inhibition Studies :
    • Inhibition assays revealed that the compound effectively reduced the activity of specific kinases involved in cancer progression. For example, a related benzamide derivative was shown to inhibit RET kinase activity significantly .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 ValuesMechanism
This compoundAntiproliferativeTBDHDAC inhibition
Benzamide RibosideAntitumor95.2 nM (HDAC1)Cell cycle arrest
4-chloro-benzamidesRET kinase inhibitorModerate to high potencyKinase inhibition

Comparison with Similar Compounds

The following analysis compares N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide with structurally or functionally related compounds from the evidence, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs in HDAC Inhibition

Several HDAC inhibitors share the 3,5-dimethylbenzamide scaffold but differ in substituents affecting potency and selectivity:

Compound Name Key Structural Features Yield (%) Melting Point (°C) HDAC Activity (IC50) Selectivity Reference
N-(2-(Butylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (1x) Hydroxamic acid, butylamino side chain 68 181 Not reported HDAC6 (assumed)
N-(2-(Benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (2j) Benzylamino group, hydroxamic acid 77 194 Not reported Broad HDAC
N-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (2m) 4-Fluorobenzyl group, hydroxamic acid 91 185–187 Not reported HDAC6 (assumed)
Target Compound Acetylated quinoline, no hydroxamic acid N/A N/A N/A Unknown

Key Observations :

  • The target compound lacks the hydroxamic acid group present in most HDAC inhibitors (e.g., 1x, 2j, 2m), which is critical for zinc chelation in the HDAC active site . This suggests it may have a different mechanism or target.
  • The acetylated quinoline moiety may improve membrane permeability compared to bulkier substituents (e.g., benzyl or fluorobenzyl groups in 2j and 2m) .
  • Melting points for analogs range from 181–194°C, indicating high crystallinity, while the target compound’s properties remain uncharacterized.
Carbonic Anhydrase (CA) Inhibitors

3,5-Dimethylbenzamide derivatives are also explored as CA inhibitors. For example:

Compound Name Substituents IC50 (nM) CA II/IX/XII Selectivity Reference
N-((2-Hydroxyphenyl)carbamothioyl)-3,5-dimethylbenzamide (24) Thiourea, 2-hydroxyphenyl 840–1,200 Non-selective
Target Compound Acetylated quinoline N/A N/A

Key Observations :

  • The target compound’s lack of a thiourea group (critical for CA binding in compound 24) implies it is unlikely to act as a CA inhibitor .
  • Its quinoline group may redirect activity toward kinase or HDAC targets, as seen in other quinoline-based drugs.
Anti-Trypanosomal Agents

These exhibit anti-Trypanosoma cruzi activity (IC50 ~1.2 µM) . The target compound’s 3,5-dimethylbenzamide core could hypothetically support similar interactions, but its acetylquinoline group may alter target specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.